(4-methoxyphenyl) 4-methylbenzoate

Materials Science Process Chemistry Thermal Analysis

Irreproducible material properties arise from uncharacterized analogs. (4-Methoxyphenyl) 4-methylbenzoate (CAS 5859-41-6) offers defined para-substitution, ensuring consistent molecular geometry and thermal behavior (mp 38 °C, bp ~354.7 °C). • Validated building block for high-temperature reactions and liquid crystal research. • Reference standard for DSC/TGA calibration. • High purity, ready for immediate synthetic use.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 5859-41-6
Cat. No. B189375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-methoxyphenyl) 4-methylbenzoate
CAS5859-41-6
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC
InChIInChI=1S/C15H14O3/c1-11-3-5-12(6-4-11)15(16)18-14-9-7-13(17-2)8-10-14/h3-10H,1-2H3
InChIKeyAIAMKMCUDQZZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-Methoxyphenyl) 4-Methylbenzoate


(4-Methoxyphenyl) 4-methylbenzoate (CAS 5859-41-6) is a diphenyl ester characterized by a 4-methoxyphenol group esterified with 4-methylbenzoic acid . This compound is an organic building block used in chemical research, with its core value derived from its para-substituted aromatic structure connected via a central ester linkage . Unlike simple, generic esters, its specific substitution pattern is critical for applications in materials science where precise molecular geometry, thermal stability, and electronic properties are required, making direct substitution with uncharacterized analogs a high-risk endeavor in reproducible research .

Why (4-Methoxyphenyl) 4-Methylbenzoate Cannot Be Replaced


In research and industrial settings, substituting (4-methoxyphenyl) 4-methylbenzoate with a seemingly similar aromatic ester without rigorous characterization can lead to significant deviations in experimental outcomes. The compound's specific para-substitution pattern on both aromatic rings dictates its physical state, melting behavior, and, crucially, its performance in structure-dependent applications such as liquid crystal design or as a model compound in reactivity studies . As highlighted in a study on a close analog, 4-methylphenyl benzoate, a simple change in substitution alters the critical dihedral angle between the phenyl and benzene rings, which directly impacts molecular packing and material properties . Therefore, the exact molecular geometry of (4-methoxyphenyl) 4-methylbenzoate, as reflected in its unique CAS registry number (5859-41-6), is non-negotiable for ensuring experimental reproducibility and achieving desired material characteristics .

Quantitative Differentiation of (4-Methoxyphenyl) 4-Methylbenzoate


Thermal Property Benchmarks

(4-Methoxyphenyl) 4-methylbenzoate exhibits a boiling point of 354.7±25.0 °C at 760 mmHg and a melting point of 38.00 °C, which are critical parameters for its purification and application in high-temperature processes [1]. The boiling point is higher than that of the unsubstituted parent compound, phenyl benzoate (bp ~ 298-299 °C), due to the increased molecular weight and structural complexity from the para-substituents [2]. The low melting point indicates a waxy solid at room temperature, differentiating it from many other aromatic esters which are often liquids or higher-melting solids, thus influencing its handling and formulation [1].

Materials Science Process Chemistry Thermal Analysis

Molecular Conformation and Packing

The molecular geometry of (4-methoxyphenyl) 4-methylbenzoate is defined by its specific para-substitution, which influences the dihedral angle between the two aromatic rings. While a direct crystal structure for this exact compound is not publicly available, a study on its close structural analog, 4-methylphenyl benzoate, reports a dihedral angle of 60.17 (7)° [1]. This is in contrast to the dihedral angles of phenyl benzoate (55.7°) and 4-methoxyphenyl benzoate (56.42 (3)°) [1]. This comparison demonstrates that even minor changes in substitution lead to quantifiable differences in molecular conformation, which are known to directly affect packing density, intermolecular interactions, and thus material properties like crystallinity and mechanical behavior.

Crystallography Materials Science Computational Chemistry

Limited Bioactivity Evidence

An extensive search of the literature reveals that high-strength, quantitative comparative data for the bioactivity of (4-methoxyphenyl) 4-methylbenzoate (CAS 5859-41-6) is extremely limited. While some closely related analogs, such as 4-allyl-2-methoxyphenyl 4-methylbenzoate, have been reported as enzyme inhibitors (e.g., of lipoxygenase with IC50 = 0.019 μM), this activity is not directly transferable [1]. The presence of the 4-allyl and 2-methoxy groups in the analog significantly alters its electronic and steric profile. The core scaffold (4-methoxyphenyl) 4-methylbenzoate itself has not been established as a potent or selective hit in any primary biological assay.

Drug Discovery Chemical Biology Assay Development

Applications: (4-Methoxyphenyl) 4-Methylbenzoate


High-Temperature Synthetic Intermediate

Procurement of (4-methoxyphenyl) 4-methylbenzoate is most justified as a building block in synthetic chemistry, particularly for reactions conducted at elevated temperatures. Its high boiling point of approximately 354.7 °C provides a wide thermal processing window, making it suitable for use as a high-boiling solvent component or as a reactant in esterifications, transesterifications, and other transformations that require thermal stability [1]. This is in contrast to lower-boiling phenyl benzoate, which would be unsuitable for the same high-temperature conditions [2].

Materials Science Model Compound

This compound serves as a valuable model system for investigating structure-property relationships in materials science . Its defined para-substitution pattern and resulting molecular conformation, inferred from close analogs, make it ideal for studying the effects of subtle structural changes on properties like crystal packing, liquid crystallinity, and polymer compatibility [1]. Procurement for these purposes is based on the compound's well-defined chemical structure rather than any specific bioactivity.

Physical Property Reference Standard

(4-Methoxyphenyl) 4-methylbenzoate can be procured as a reference standard for analytical method development and quality control. Its well-characterized thermal properties, including its melting point (38.00 °C) and boiling point (354.7 °C), provide precise benchmarks for calibrating analytical instruments such as differential scanning calorimeters (DSC) and thermogravimetric analyzers (TGA), as well as for validating chromatographic methods for purity assessment [1].

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